molecular formula C8H10F3N3O2 B2693866 Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1h-imidazole-4-carboxylate CAS No. 915030-04-5

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1h-imidazole-4-carboxylate

Cat. No.: B2693866
CAS No.: 915030-04-5
M. Wt: 237.182
InChI Key: MTGXAJLRGLOVLI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate is a fluorinated imidazole derivative characterized by a trifluoroethyl substituent at position 1, an amino group at position 5, and an ethyl carboxylate ester at position 4 (Fig. 1). This compound (Ref: 10-F654219) is notable for its role as a synthetic intermediate in pharmaceuticals, particularly in kinase inhibitor development and fluorinated drug candidates . The trifluoroethyl group enhances metabolic stability and lipophilicity, while the amino and carboxylate groups contribute to hydrogen bonding and solubility, respectively. Its molecular formula is inferred as C₈H₁₀F₃N₃O₂, with a molecular weight of approximately 255.18 g/mol.

Properties

IUPAC Name

ethyl 5-amino-1-(2,2,2-trifluoroethyl)imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-2-16-7(15)5-6(12)14(4-13-5)3-8(9,10)11/h4H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGXAJLRGLOVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915030-04-5
Record name ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate typically involves the reaction of ethyl imidazole-4-carboxylate with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate serves as a versatile building block in organic synthesis. Its imidazole structure allows for the creation of more complex organic molecules through various coupling reactions. This compound can be utilized in the development of novel materials and chemical processes.

Biology

In biological research, this compound has been investigated as a biochemical probe and enzyme inhibitor. The trifluoroethyl group enhances its lipophilicity and binding affinity to specific molecular targets such as enzymes and receptors. Studies have indicated that it may modulate biological activity through interactions with various proteins .

Medicine

The compound is being explored for its potential therapeutic properties, particularly in antimicrobial and anticancer applications. Research has shown that imidazole derivatives exhibit significant biological activities against various cancer cell lines and pathogens. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Industry

In industrial applications, this compound is utilized in the synthesis of new materials with enhanced properties. Its unique chemical structure allows for modifications that can lead to improved performance in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituents Molecular Weight Key Features Applications
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate (Target) 1: CF₃CH₂; 4: COOEt; 5: NH₂ ~255.18 High lipophilicity, metabolic stability Kinase inhibitors, fluorinated drug intermediates
Ethyl 2-amino-1H-imidazole-4-carboxylate () 2: NH₂; 4: COOEt ~169.17 Amino group at position 2; no fluorinated groups Histidine synthesis intermediates
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate (HR422529, ) 1: CH₃; 2: COOEt; 4: F; 5: NH₂ 187.17 Fluorine at position 4; methyl group at position 1 Antibacterial/antiviral agents
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate () 4: CF₃; 5: COOEt 208.14 Trifluoromethyl at position 4 Building block for agrochemicals
Ethyl 1-(biphenyl-4-yl)-5-(trifluoroethyl)-1H-imidazole-4-carboxylate () 1: Biphenyl; 4: COOEt; 5: CF₃CH₂ ~379.34 Biphenyl enhances hydrophobic interactions Anticancer agents

Key Comparative Insights

Substituent Position and Bioactivity: The amino group at position 5 in the target compound (vs. position 2 in ) likely improves hydrogen bonding with kinase ATP-binding pockets, enhancing inhibitory potency . Trifluoroethyl vs. Methyl/Trifluoromethyl: The trifluoroethyl group (CF₃CH₂) in the target compound increases lipophilicity (logP ~2.5) compared to methyl (logP ~0.8) or trifluoromethyl (logP ~1.9), favoring blood-brain barrier penetration .

Electronic Effects: The electron-withdrawing trifluoroethyl group reduces the pKa of the imidazole ring (pKa ~6.2 vs. ~7.5 for non-fluorinated analogs), enhancing stability under physiological conditions .

Synthetic Utility :

  • The target compound is synthesized via rhodium-catalyzed three-component reactions (similar to ), whereas analogs like HR422529 () require multi-step alkylation/fluorination .

Biological Activity

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate (CAS: 1881295-58-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H10_{10}F3_3N3_3O2_2
  • Molar Mass : 237.18 g/mol
  • Structural Characteristics : The presence of a trifluoroethyl group is notable for its influence on lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and therapeutic effects.
  • Cell Line Studies : In vitro studies using the NCI60 cell line panel revealed a mean GI50_{50} value of 10.7 µM, indicating moderate cytotoxicity against cancer cell lines compared to other imidazole derivatives .

Anticancer Activity

This compound exhibits promising anticancer properties:

  • Cell Proliferation Assays : Studies have demonstrated that this compound effectively reduces cell proliferation in various cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research indicates that the compound may possess antimicrobial activity:

  • Bacterial Inhibition : Preliminary tests suggest effectiveness against certain bacterial strains, although further studies are required to elucidate the specific mechanisms and spectrum of activity.

Case Study 1: Cancer Cell Line Sensitivity

A study conducted on a range of cancer cell lines showed that this compound exhibited significant cytotoxic effects with varying degrees of sensitivity across different cell types. The compound's structure was linked to its ability to penetrate cellular membranes and disrupt metabolic processes.

Case Study 2: Enzyme Inhibition Profile

In a detailed enzymatic assay, the compound was tested against several targets involved in cancer metabolism. Results indicated that it selectively inhibited key enzymes, leading to reduced proliferation rates in treated cells.

Research Findings Summary Table

Activity Type Observed Effect Reference
AnticancerGI50_{50} = 10.7 µM
AntimicrobialEffective against select bacterial strains
Enzyme InhibitionSelective inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate?

  • Methodological Answer : The synthesis involves multi-step pathways, often starting with the condensation of amino precursors with trifluoroethylating agents. For example, intermediates like 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylic acid are esterified using ethanol under acidic conditions to yield the ethyl ester . Key steps include:

  • Reagents : Chlorinating agents (e.g., POCl₃) for activating carboxyl groups.
  • Conditions : Reflux in acetic acid (3–5 hours) for cyclization .
  • Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : ≥98% purity validation using C18 columns with UV detection (λ = 254 nm) .
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoroethyl group at N1, ethyl ester at C4) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 268.08) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Degradation : Hydrolysis of the ester group occurs in humid environments; store desiccated at –20°C.
  • Monitoring : Periodic HPLC analysis to detect degradation products (e.g., carboxylic acid derivative) .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization behavior of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Employ Etter’s rules to classify hydrogen bonds (e.g., N–H···O=C interactions between imidazole NH and ester carbonyl groups).
  • Crystallography : Single-crystal X-ray diffraction reveals dimeric motifs via N–H···O bonds, stabilizing the lattice .
  • Impact : Strong intermolecular H-bonds correlate with higher melting points (e.g., 165–166°C for related imidazole derivatives) .

Q. What computational strategies predict the reactivity of the trifluoroethyl group in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states using B3LYP/6-31G(d) to assess electrophilicity at C2 (imidazole ring).
  • Solvent Effects : Polarizable continuum models (PCM) simulate reactivity in DMSO or THF .
  • Kinetic Isotope Effects : Deuterium labeling at the trifluoroethyl group to study substitution mechanisms .

Q. How can researchers resolve contradictions in reported bioactivity data for imidazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., IC₅₀ values under varying pH or temperature).
  • Structural Analogues : Test derivatives (e.g., methyl vs. trifluoroethyl substituents) to isolate electronic effects .
  • Dose-Response Curves : Validate activity thresholds using orthogonal assays (e.g., microbial inhibition vs. enzymatic inhibition) .

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